4-Amino-3-chloro-5-nitrobenzonitrile
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Overview
Description
4-Amino-3-chloro-5-nitrobenzonitrile is an organic compound with the molecular formula C7H4ClN3O2 It is characterized by the presence of an amino group, a chloro group, and a nitro group attached to a benzonitrile core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-chloro-5-nitrobenzonitrile typically involves the nitration of 4-Amino-3-chlorobenzonitrile. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to avoid over-nitration and decomposition of the product .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale nitration reactions under controlled conditions to ensure high yield and purity. The reaction mixture is carefully monitored, and the product is purified through recrystallization or other suitable methods to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
4-Amino-3-chloro-5-nitrobenzonitrile undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under strong oxidizing conditions.
Common Reagents and Conditions
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions often use reagents like sodium amide or thiourea.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products Formed
Reduction: 4-Amino-3-chloro-5-aminobenzonitrile
Substitution: Various substituted benzonitriles depending on the nucleophile used
Oxidation: 4-Nitroso-3-chloro-5-nitrobenzonitrile or 4-Nitro-3-chloro-5-nitrobenzonitrile
Scientific Research Applications
4-Amino-3-chloro-5-nitrobenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 4-Amino-3-chloro-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-3-chlorobenzonitrile
- 2-Amino-5-nitrobenzonitrile
- 2-Amino-3-chloro-5-nitrobenzonitrile
Uniqueness
4-Amino-3-chloro-5-nitrobenzonitrile is unique due to the presence of both an electron-withdrawing nitro group and an electron-donating amino group on the same aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
4-amino-3-chloro-5-nitrobenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClN3O2/c8-5-1-4(3-9)2-6(7(5)10)11(12)13/h1-2H,10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKYSJENLFHYHHB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1[N+](=O)[O-])N)Cl)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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